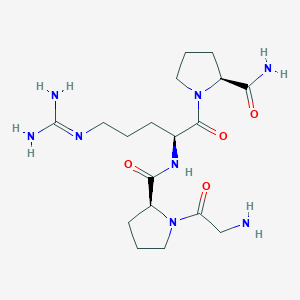

H-Gly-Pro-Arg-Pro-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N8O4/c19-10-14(27)25-8-3-6-13(25)16(29)24-11(4-1-7-23-18(21)22)17(30)26-9-2-5-12(26)15(20)28/h11-13H,1-10,19H2,(H2,20,28)(H,24,29)(H4,21,22,23)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCTZYGEMPQRCV-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434398 | |

| Record name | Gly-Pro-Arg-Pro amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126047-75-4 | |

| Record name | Gly-Pro-Arg-Pro amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of GPRP Peptide in Fibrin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrapeptide Gly-Pro-Arg-Pro (GPRP) is a potent and specific inhibitor of fibrin (B1330869) polymerization. By mimicking the "A" knob of fibrin monomers, GPRP competitively binds to the "a" hole on the γ-chain of fibrinogen, thereby preventing the crucial knob-hole interactions that drive the formation of protofibrils and the subsequent assembly of the fibrin clot. This inhibitory action significantly alters the kinetics of fibrin polymerization, leading to prolonged clotting times and a modified clot structure characterized by thinner, less branched fibers. The unique mechanism of GPRP makes it a valuable tool for studying the intricacies of fibrin assembly and a promising candidate for the development of novel antithrombotic therapies with potentially lower bleeding risks compared to conventional anticoagulants. This guide provides an in-depth overview of the role of GPRP in fibrin polymerization, including its mechanism of action, quantitative effects on polymerization kinetics, and detailed experimental protocols for its study.

Introduction to Fibrin Polymerization and the Role of GPRP

Fibrin clot formation is the final and critical step of the coagulation cascade, essential for hemostasis. The process is initiated by the enzyme thrombin, which cleaves fibrinopeptides A and B from the central E domain of soluble fibrinogen, converting it into an insoluble fibrin monomer. This cleavage exposes N-terminal binding sites, known as "knobs," specifically the "A" knob (with the sequence Gly-Pro-Arg) and the "B" knob. These knobs interact with complementary binding pockets, or "holes," located in the D-domains of adjacent fibrin monomers. The primary interaction, termed "A:a," between the "A" knob and the "a" hole in the γ-chain, is the principal driving force for the spontaneous self-assembly of fibrin monomers into half-staggered, double-stranded protofibrils. These protofibrils then aggregate laterally to form thicker fibrin fibers, which subsequently branch to create a three-dimensional, insoluble fibrin meshwork.[1]

The synthetic peptide Gly-Pro-Arg-Pro (GPRP) is a structural analog of the "A" knob.[2] Its primary role in fibrin polymerization is that of a competitive inhibitor.[2] GPRP binds with high affinity to the "a" polymerization pocket on the γ-chain of fibrinogen, effectively blocking the "A:a" knob-hole interaction.[1] This competitive inhibition disrupts the initial and essential step of protofibril formation, thereby preventing the subsequent assembly of the fibrin clot.[2]

Mechanism of Action of GPRP Peptide

The inhibitory effect of GPRP on fibrin polymerization is a direct consequence of its ability to mimic the Gly-Pro-Arg sequence of the fibrin "A" knob. This allows it to occupy the complementary "a" binding site on the D-domain of another fibrin(ogen) molecule.

Signaling and Interaction Pathway

The interaction between GPRP and fibrinogen is a specific, non-covalent binding event that sterically hinders the natural polymerization process. There is no evidence to suggest that GPRP activates any intracellular signaling pathways. Its action is a direct molecular mimicry and competitive inhibition at the protein-protein interaction level.

References

Unveiling the Molecular Embrace: A Technical Guide to the H-Gly-Pro-Arg-Pro-NH2 Binding Site on Fibrinogen

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Binding Interaction of H-Gly-Pro-Arg-Pro-NH2 with Fibrinogen.

This in-depth guide elucidates the binding mechanism of the synthetic peptide this compound to its target, fibrinogen. By mimicking the N-terminal sequence of the fibrin (B1330869) α-chain, this peptide acts as a potent inhibitor of fibrin polymerization, a critical step in blood clot formation. This document provides a detailed overview of the binding site, quantitative binding data, and the experimental methodologies used to characterize this interaction, serving as a vital resource for researchers in thrombosis, hemostasis, and anticoagulant drug development.

The Core Interaction: Binding to the "a" Polymerization Pocket

The tetrapeptide amide this compound, and its non-amidated counterpart Gly-Pro-Arg-Pro (GPRP), function by competitively inhibiting the association of fibrin monomers. This is achieved by binding to a specific site on the fibrinogen molecule known as the "a" polymerization pocket.[1] This pocket is located within the C-terminal region of the γ-chain of fibrinogen, specifically in the D-domain of the molecule.[1][2]

The binding of this compound to this site physically obstructs the natural "knob-hole" interaction that drives fibrin polymerization. During clot formation, the enzyme thrombin cleaves fibrinopeptides from the N-termini of the fibrinogen α and β chains, exposing new N-terminal sequences, referred to as "knobs." The "A" knob, with the sequence Gly-Pro-Arg, on one fibrin monomer fits into the complementary "a" hole on an adjacent fibrin monomer, initiating the polymerization process. This compound acts as a mimic of this "A" knob, effectively capping the "a" hole and preventing the binding of the natural fibrin "A" knob.

The interaction is primarily mediated by electrostatic forces. The "a" binding pocket possesses a strongly negative electrostatic potential, which complements the two positive charges carried by the N-terminal glycine (B1666218) and the arginine side chain of the GPRP peptide. This charge complementarity is a crucial factor in the alignment and binding of the peptide to the pocket.

Quantitative Analysis of Binding Affinity

The binding affinity of GPRP and its derivatives to fibrinogen and its fragments has been quantified using various experimental techniques. The following table summarizes the key quantitative data available.

| Ligand | Binding Partner | Method | Binding Constant | Reference |

| Gly-Pro-Arg-Pro | Fibrinogen | Equilibrium Dialysis | Ka ≈ 5 x 104 M-1 | [3](--INVALID-LINK--) |

| Gly-Pro-Arg-Pro | Fragment D | Equilibrium Dialysis | Ka ≈ 5 x 104 M-1 | [3](--INVALID-LINK--) |

| Gly-Pro-Arg-Pro | D-dimer | Fluorescence Titration | Kd = 25 µM | [4](--INVALID-LINK--) |

| GPRP-dextran conjugate | Fibrin | Dynamic Turbidimetry | IC50 ≈ 40 µM | [5](--INVALID-LINK--) |

| This compound | Fibrinogen/Thrombin Clotting | Inhibition Assay | 3.52 times more inhibitory than GPRP | [6](--INVALID-LINK--) |

Note: The amidated form, this compound, is reported to be a more potent inhibitor of fibrin polymerization than the non-amidated GPRP, suggesting a higher binding affinity, though specific Ka or Kd values for the amidated peptide's interaction with fibrinogen were not found in the reviewed literature.

Visualizing the Interaction and Experimental Processes

To better understand the binding mechanism and the experimental approaches used to study it, the following diagrams illustrate the key pathways and workflows.

Figure 1. A diagram illustrating the fibrin polymerization pathway and the inhibitory action of this compound.

Figure 2. A simplified workflow for determining the crystal structure of the fibrinogen Fragment D in complex with this compound.

Detailed Experimental Protocols

A thorough understanding of the experimental methods is crucial for interpreting the binding data and for designing future studies. Below are detailed protocols for key experiments used to characterize the this compound-fibrinogen interaction.

X-ray Crystallography of the Fibrinogen Fragment D-Peptide Complex

This method provides atomic-level detail of the binding interaction.

-

Protein and Peptide Preparation:

-

Crystallization:

-

Data Collection and Structure Determination:

Equilibrium Dialysis for Binding Constant Determination

This technique measures the amount of free versus protein-bound peptide at equilibrium to determine the binding affinity.

-

Materials:

-

Dialysis membrane with a molecular weight cutoff that retains fibrinogen but allows the peptide to pass freely.

-

Radioactively labeled peptide (e.g., [14C]glycine-labeled GPRP) or a method for accurate quantification of the unlabeled peptide.

-

Purified fibrinogen or Fragment D.

-

Dialysis buffer (e.g., 1x PBS, pH 7.4).

-

-

Procedure:

-

A dialysis chamber is divided into two compartments by the semipermeable membrane.

-

A known concentration of fibrinogen is placed in one compartment, and a known concentration of the peptide is placed in the other.

-

The system is allowed to equilibrate with gentle agitation (e.g., overnight).

-

After equilibrium is reached, the concentration of the peptide in both compartments is measured.

-

The concentration of bound peptide is calculated from the difference in peptide concentration between the two compartments.

-

The experiment is repeated with varying concentrations of the peptide to generate a binding curve.

-

-

Data Analysis:

-

The data are plotted as moles of bound peptide per mole of protein (R) versus the concentration of free peptide (C).

-

The association constant (Ka) and the number of binding sites can be determined from this plot, for example, by Scatchard analysis.

-

Fibrin Polymerization Inhibition Assay

This functional assay measures the ability of the peptide to inhibit the formation of a fibrin clot.

-

Reagents:

-

Purified human fibrinogen (e.g., 1 mg/mL).

-

Human α-thrombin (e.g., 1 NIH U/mL).

-

HEPES-buffered saline with calcium chloride (HBSC: 25 mM HEPES, 150 mM NaCl, 5 mM CaCl2).

-

This compound at various concentrations.

-

-

Procedure:

-

In a 96-well plate, fibrinogen is mixed with different concentrations of this compound and incubated at room temperature for 30 minutes.[10]

-

Fibrin polymerization is initiated by adding thrombin to each well.[10]

-

The turbidity of the solution is monitored over time by measuring the absorbance at 350 nm using a microplate reader.[10]

-

-

Data Analysis:

-

The rate and extent of fibrin polymerization are determined from the turbidity curves.

-

The concentration of the peptide that causes 50% inhibition of fibrin polymerization (IC50) can be calculated to quantify its inhibitory potency.[5]

-

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry, measures changes in the thermal stability of a protein upon ligand binding.

-

Materials:

-

Purified fibrinogen.

-

This compound.

-

A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

-

A real-time PCR instrument capable of monitoring fluorescence changes with increasing temperature.

-

-

Procedure:

-

Fibrinogen is mixed with the fluorescent dye in the presence and absence of this compound in a multi-well plate.

-

The plate is placed in the real-time PCR instrument, and the temperature is gradually increased.

-

The fluorescence is monitored as the temperature rises.

-

-

Data Analysis:

-

As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the inflection point of the fluorescence curve.[8]

-

An increase in the Tm in the presence of the peptide indicates that the peptide binding stabilizes the protein. The magnitude of the temperature shift (ΔTm) is related to the binding affinity.[11] Treatment of fibrinogen with GPRP has been shown to increase its stability by a ΔTm of 9.3 °C.[12]

-

Conclusion

The interaction between this compound and the "a" polymerization pocket on the γ-chain of fibrinogen is a well-characterized example of competitive inhibition with significant therapeutic potential. The detailed understanding of this binding site, supported by quantitative affinity data and robust experimental methodologies, provides a solid foundation for the rational design of novel antithrombotic agents. This guide serves to consolidate this critical information for the scientific community, fostering further research and development in this important area of medicine.

References

- 1. A double-headed Gly-Pro-Arg-Pro ligand mimics the functions of the E domain of fibrin for promoting the end-to-end crosslinking of γ chains by factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 5. ahajournals.org [ahajournals.org]

- 6. its.caltech.edu [its.caltech.edu]

- 7. Crystallization of fragment D from human fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermal shift assay to probe melting of thrombin, fibrinogen, fibrin monomer, and fibrin: Gly-Pro-Arg-Pro induces a fibrin monomer-like state in fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structures of fragment D from human fibrinogen and its crosslinked counterpart from fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new direction for anticoagulants: Inhibiting fibrin assembly with PEGylated fibrin knob mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. Thermal shift assay to probe melting of thrombin, fibrinogen, fibrin monomer, and fibrin: Gly-Pro-Arg-Pro induces a fibrin monomer-like state in fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gly-Pro-Arg-Pro (GPRP) Peptides: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Gly-Pro-Arg-Pro (GPRP) has been a subject of scientific inquiry for decades, primarily due to its potent and specific inhibition of fibrin (B1330869) polymerization, a critical step in blood clot formation. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of GPRP. It details the key experimental protocols used to characterize this peptide, presents quantitative data on its binding affinity and inhibitory concentrations, and visually illustrates its role in the coagulation cascade through detailed diagrams. This document is intended to serve as a valuable resource for researchers in the fields of hematology, cardiovascular disease, and drug development who are interested in the therapeutic potential of GPRP and its analogs.

Discovery and History

The discovery of Gly-Pro-Arg-Pro is rooted in the quest to understand the molecular mechanisms of fibrin formation. In the late 1970s and early 1980s, Laudano and Doolittle conducted seminal research to identify the key interaction sites involved in the polymerization of fibrin monomers. Their work led to the synthesis of a series of small peptides designed to mimic the N-termini of the fibrin alpha and beta chains, which are exposed after thrombin cleavage of fibrinogen.

Through systematic investigation, they identified the tetrapeptide Gly-Pro-Arg-Pro as a potent inhibitor of fibrin polymerization.[1] Their groundbreaking studies, published in Proceedings of the National Academy of Sciences in 1978 and Biochemistry in 1980, laid the foundation for our understanding of GPRP's biological activity. Subsequent research by Hsieh and colleagues in 1981 further explored the structure-activity relationship of GPRP analogs, contributing to a deeper understanding of its inhibitory mechanism.

Mechanism of Action: Inhibition of Fibrin Polymerization

The primary biological function of Gly-Pro-Arg-Pro is its ability to act as a competitive inhibitor of fibrin polymerization. This process is initiated when the enzyme thrombin cleaves fibrinopeptides A and B from the central domain of fibrinogen, exposing "knob" structures, primarily the "A" knob with the sequence Gly-Pro-Arg. These knobs then bind to complementary "holes" located in the D-domains of other fibrin monomers, leading to the formation of protofibrils that subsequently aggregate to form a stable fibrin clot.

GPRP exerts its inhibitory effect by mimicking the "A" knob. It binds specifically to the "a" polymerization pocket in the D-domain of fibrinogen, thereby preventing the interaction between the "A" knob of one fibrin monomer and the "a" hole of another. This competitive inhibition effectively halts the elongation of fibrin chains and prevents the formation of a stable clot.

Signaling Pathway of Fibrin Polymerization and GPRP Inhibition

Caption: Fibrin Polymerization Cascade and the Inhibitory Action of GPRP.

Quantitative Data

The interaction between Gly-Pro-Arg-Pro and fibrinogen has been quantified through various biophysical techniques. These data are crucial for understanding the potency of GPRP as an inhibitor and for the development of potential therapeutic applications.

| Parameter | Value | Method | Reference |

| Binding Affinity (Ki) | 400 µM | Not specified | [1] |

| Association Constant (Ka) | ~5 x 10⁴ M⁻¹ | Equilibrium Dialysis | |

| Number of Binding Sites | 2 per fibrinogen molecule | Equilibrium Dialysis |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the discovery and function of Gly-Pro-Arg-Pro. These protocols are based on established techniques in the field and are adapted from the likely methods used in the original research.

Solid-Phase Peptide Synthesis of Gly-Pro-Arg-Pro

This protocol describes the manual synthesis of GPRP using the Fmoc/tBu strategy, a common method for peptide synthesis.

Materials:

-

Fmoc-Pro-Wang resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Pro-OH

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the proline.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Arg):

-

Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 2-5 for the coupling of Fmoc-Pro-OH and then Fmoc-Gly-OH.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the peptide by mass spectrometry.

-

Workflow for Solid-Phase Peptide Synthesis

Caption: Workflow for the Solid-Phase Synthesis of Gly-Pro-Arg-Pro.

Fibrin Polymerization Inhibition Assay

This assay measures the ability of GPRP to inhibit the thrombin-induced polymerization of fibrinogen by monitoring the change in turbidity of the solution.

Materials:

-

Purified human fibrinogen

-

Thrombin

-

Gly-Pro-Arg-Pro (GPRP)

-

Tris-buffered saline (TBS), pH 7.4

-

Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Prepare Fibrinogen Solution: Dissolve fibrinogen in TBS to a final concentration of 1 mg/mL.

-

Prepare GPRP Solutions: Prepare a series of dilutions of GPRP in TBS.

-

Assay Setup:

-

In a cuvette, mix the fibrinogen solution with different concentrations of the GPRP solution or TBS (for control).

-

Equilibrate the mixture to 37°C in the spectrophotometer.

-

-

Initiate Polymerization: Add thrombin (final concentration ~0.1 U/mL) to the cuvette and mix quickly.

-

Monitor Turbidity: Immediately start recording the absorbance at 350 nm over time. The increase in absorbance corresponds to the formation of fibrin fibers.

-

Data Analysis:

-

Plot the absorbance as a function of time for each GPRP concentration.

-

Determine the initial rate of polymerization from the slope of the linear portion of the curve.

-

Calculate the percentage of inhibition for each GPRP concentration relative to the control.

-

Determine the IC₅₀ value, the concentration of GPRP that causes 50% inhibition of fibrin polymerization.

-

Equilibrium Dialysis for Binding Affinity Determination

This protocol describes how to determine the binding affinity of GPRP to fibrinogen using equilibrium dialysis.

Materials:

-

Purified human fibrinogen

-

Radiolabeled or fluorescently labeled GPRP

-

Unlabeled GPRP

-

Dialysis membrane (e.g., 1 kDa MWCO)

-

Equilibrium dialysis apparatus

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation counter or fluorometer

Procedure:

-

Prepare Dialysis Cells: Assemble the dialysis cells with the pre-soaked dialysis membrane separating the two chambers.

-

Prepare Solutions:

-

In one chamber of each cell, add a fixed concentration of fibrinogen in PBS.

-

In the other chamber, add a solution containing a fixed concentration of labeled GPRP and varying concentrations of unlabeled GPRP in PBS.

-

-

Dialysis: Allow the cells to equilibrate with gentle agitation at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Sample Collection: After equilibration, collect samples from both chambers of each dialysis cell.

-

Quantification:

-

Measure the concentration of labeled GPRP in both chambers using a scintillation counter or fluorometer.

-

The concentration of free GPRP is the concentration in the chamber that initially contained no fibrinogen.

-

The concentration of bound GPRP is the total concentration in the fibrinogen-containing chamber minus the free concentration.

-

-

Data Analysis:

-

Perform a Scatchard analysis by plotting the ratio of bound to free GPRP against the concentration of bound GPRP.

-

The dissociation constant (Kd) can be determined from the slope of the resulting line (-1/Kd), and the number of binding sites (Bmax) can be determined from the x-intercept. The association constant (Ka) is the reciprocal of the Kd.

-

Therapeutic and Drug Development Applications

The specific inhibitory action of Gly-Pro-Arg-Pro on fibrin polymerization makes it an attractive candidate for the development of novel antithrombotic agents. By preventing the formation of a stable fibrin clot, GPRP and its derivatives have the potential to be used in the treatment and prevention of thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and myocardial infarction.

Furthermore, GPRP has been utilized as a research tool to study platelet activation. It has been shown to inhibit thrombin-induced platelet aggregation without affecting platelet activation itself, allowing for the specific investigation of thrombin-mediated platelet responses. This property is valuable for dissecting the complex signaling pathways involved in platelet function.

The development of more stable and potent GPRP analogs remains an active area of research. Modifications to the peptide backbone and the incorporation of non-natural amino acids are being explored to improve its pharmacokinetic properties and enhance its therapeutic efficacy.

Conclusion

Gly-Pro-Arg-Pro is a tetrapeptide of significant historical and scientific importance. Its discovery was a landmark in our understanding of fibrin polymerization, and it continues to be a valuable tool for research in hemostasis and thrombosis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this fascinating molecule and its derivatives. The ongoing development of GPRP analogs holds promise for the creation of a new class of safe and effective antithrombotic drugs.

References

The Structure-Activity Relationship of H-Gly-Pro-Arg-Pro-NH2: A Technical Guide to a Potent Fibrin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Pro-Arg-Pro-NH2 (GPRP-NH2) is a synthetic tetrapeptide amide that has garnered significant interest as a potent and specific inhibitor of fibrin (B1330869) polymerization. By mimicking the N-terminal "A" knob of the fibrin α-chain, GPRP-NH2 competitively binds to the 'a' polymerization site on the γ-chain of fibrinogen, effectively preventing the formation of a stable fibrin clot. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental frameworks.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of fibrin polymerization.[1][2][3][4][5] This process is initiated by the cleavage of fibrinopeptides from fibrinogen by thrombin, exposing polymerization sites known as "knobs." The Gly-Pro-Arg sequence at the N-terminus of the fibrin α-chain acts as the "A" knob, which binds to a complementary "a" hole in the γ-chain of another fibrin monomer. This compound mimics this "A" knob, competitively inhibiting the knob-hole interaction and thereby halting the polymerization process.[3]

Beyond steric hindrance, the binding of GPRP analogs can induce conformational changes in fibrinogen, rendering it more resistant to plasmin degradation.[5] Furthermore, the related tetrapeptide Gly-Pro-Arg-Pro (GPRP) has been shown to function as a reversible, noncompetitive inhibitor of Factor XIIIa-catalyzed cross-linking of fibrin monomers, a crucial step in stabilizing the fibrin clot.

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its primary sequence and terminal modifications. The following sections and tables summarize the known quantitative and qualitative SAR data for this peptide and its analogs.

Quantitative Data

| Compound | Assay | Endpoint | Value | Reference |

| H-Gly-Pro-Arg-Pro-OH (GPRP) | Fibrinogen Binding | Ki | 400 µM | Tocris Bioscience |

| This compound (GPRP-NH2) | Fibrinogen/Thrombin Clotting | Potency | 3.52x > GPRP | NovoPro Bioscience Inc.[6][7] |

| H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 | Fibrinogen/Thrombin Clotting | Potency | 2.33x > GPRP | NovoPro Bioscience Inc. |

Qualitative SAR Summary

The following table outlines the impact of modifications at each position of the this compound sequence on its inhibitory activity.

| Position | Modification | Impact on Activity |

| N-terminus (Gly) | Replacement with bulky or charged groups. | Generally leads to a significant decrease or loss of activity, highlighting the importance of the free N-terminal glycine (B1666218) for binding. |

| Proline (Position 2) | Substitution with other amino acids. | Limited data available, but the proline residue is thought to be crucial for maintaining the correct peptide backbone conformation for binding. |

| Arginine (Position 3) | Replacement with other amino acids. | The positively charged guanidinium (B1211019) group of arginine is critical for electrostatic interactions with the 'a' hole. Substitution is detrimental. |

| Proline (Position 4) | Substitution with other amino acids. | This position appears to be more tolerant to modifications. Some substitutions can be made without a significant loss of activity. |

| C-terminus | Amidation (vs. free acid). | Amidation significantly increases potency (3.52-fold). |

| C-terminus | Extension with additional amino acids. | C-terminal extensions can be well-tolerated and may even enhance activity, as seen with the elongated analog. |

Experimental Protocols

Fibrin Polymerization Inhibition Assay (Turbidimetric Method)

This assay measures the ability of a compound to inhibit the thrombin-induced polymerization of fibrinogen by monitoring the change in turbidity of the solution over time.

Materials:

-

Human Fibrinogen

-

Human α-Thrombin

-

Tris-Buffered Saline (TBS), pH 7.4

-

This compound and its analogs

-

96-well microplate reader with temperature control (37°C) and capability to read absorbance at 350-405 nm.

Procedure:

-

Preparation of Reagents:

-

Dissolve human fibrinogen in TBS to a final concentration of 1-2 mg/mL. Allow it to fully dissolve at 37°C for at least 30 minutes.

-

Prepare a stock solution of human α-thrombin in TBS (e.g., 10 NIH units/mL).

-

Prepare a dilution series of the test peptides (e.g., this compound) in TBS.

-

-

Assay Setup:

-

In a 96-well plate, add a defined volume of the fibrinogen solution to each well.

-

Add an equal volume of the peptide dilutions (or TBS for control wells) to the corresponding wells.

-

Incubate the plate at 37°C for 10 minutes to allow for pre-incubation of the peptide with fibrinogen.

-

-

Initiation of Polymerization:

-

Initiate the polymerization by adding a small volume of the thrombin solution to each well.

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 350 nm (or another suitable wavelength) at regular intervals (e.g., every 30 seconds) for a period of 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Plot the absorbance as a function of time for each peptide concentration.

-

Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve.

-

Calculate the percentage of inhibition for each peptide concentration relative to the control (no peptide).

-

Determine the IC50 value by plotting the percentage of inhibition against the peptide concentration and fitting the data to a dose-response curve.

-

Platelet Aggregation Assay

This assay assesses the effect of this compound on platelet aggregation induced by agonists like ADP or thrombin.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate.

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Platelet agonist (e.g., ADP, Thrombin).

-

This compound and its analogs.

-

Light Transmission Aggregometer.

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

-

Assay Setup:

-

Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

-

Pipette a defined volume of PRP into a cuvette with a stir bar.

-

Add the test peptide at the desired concentration and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

-

-

Induction of Aggregation:

-

Add the platelet agonist to the cuvette to induce aggregation.

-

-

Data Acquisition:

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The extent of aggregation is measured as the maximum percentage change in light transmission.

-

Calculate the percentage of inhibition for each peptide concentration compared to the agonist-only control.

-

Determine the IC50 value from the dose-response curve.

-

Visualizations

Signaling Pathway of Fibrin Polymerization and Inhibition

Caption: Inhibition of fibrin polymerization by this compound.

Generalized Experimental Workflow for Turbidimetric Assay

Caption: Workflow for fibrin polymerization inhibition turbidimetric assay.

Conclusion

This compound is a well-characterized inhibitor of fibrin polymerization with a clear mechanism of action. The structure-activity relationship studies, although limited in publicly available quantitative data, have established the critical roles of the N-terminal glycine, the central arginine residue, and the C-terminal amidation for its potent inhibitory activity. The experimental protocols provided in this guide offer a foundation for the further investigation and development of GPRP-NH2 and its analogs as potential antithrombotic agents. Future research focusing on a systematic analysis of a broader range of analogs will be invaluable in refining the SAR model and designing next-generation fibrin polymerization inhibitors.

References

- 1. Video: Analyzing Platelet Subpopulations by Multi-color Flow Cytometry [jove.com]

- 2. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification of Platelets from Mouse Blood [jove.com]

- 5. Engineering fibrin polymers through engagement of alternative polymerization mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Fibrin Polymerization Simulation using a Reactive Dissipative Particle Dynamics Method - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of GPRP-NH2 in Hemostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrapeptide Gly-Pro-Arg-Pro-NH2 (GPRP-NH2) is a synthetic molecule that plays a significant inhibitory role in the final stages of the coagulation cascade. By mimicking the N-terminal sequence of the fibrin (B1330869) α-chain, GPRP-NH2 acts as a competitive inhibitor of fibrin polymerization, a critical step in the formation of a stable blood clot. This technical guide provides an in-depth analysis of the biological function of GPRP-NH2 in hemostasis, including its mechanism of action, quantitative effects, and its influence on platelet function. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development in the field of anticoagulation and thrombosis.

Introduction to GPRP-NH2 and Hemostasis

Hemostasis is a complex physiological process that prevents excessive blood loss following vascular injury. It involves a cascade of enzymatic reactions, culminating in the formation of a fibrin clot. A key event in this process is the polymerization of fibrin monomers, which are generated from fibrinogen by the action of thrombin. The Gly-Pro-Arg (GPR) motif at the N-terminus of the fibrin α-chain, exposed after thrombin cleavage, is essential for this polymerization. This "knob" domain interacts with a complementary "hole" on the γ-chain of another fibrinogen molecule, initiating the assembly of fibrin protofibrils.

GPRP-NH2 is a synthetic peptide designed to mimic this crucial GPR "knob" domain. Its primary function is to competitively bind to the polymerization pockets on fibrinogen, thereby preventing the "knob-hole" interaction and inhibiting the formation of a stable fibrin clot.

Mechanism of Action of GPRP-NH2

The principal mechanism by which GPRP-NH2 exerts its anticoagulant effect is through the direct inhibition of fibrin polymerization.[1] This is achieved by binding to the "a" polymerization pocket located in the γ-chain of fibrinogen.[2] This binding event physically obstructs the interaction of the native GPR "knob" of a fibrin monomer, effectively halting the elongation of fibrin chains.

Furthermore, GPRP has been shown to inhibit the Factor XIIIa-catalyzed cross-linking of fibrin.[2] Factor XIIIa is a transglutaminase that stabilizes the fibrin clot by introducing covalent bonds between fibrin monomers. By interfering with the initial polymerization, GPRP-NH2 indirectly hinders the subsequent cross-linking process, leading to a less stable clot.

Recent studies have also suggested a role for the GPRP binding site in the activity of tissue plasminogen activator (t-PA), a key enzyme in fibrinolysis. GPRP can inhibit the activation of plasminogen by t-PA in the presence of fibrin or fibrinogen, suggesting a complex interplay between fibrin polymerization and fibrinolysis that is influenced by GPRP-NH2.

Quantitative Data on GPRP-NH2 Activity

The following table summarizes the available quantitative data on the biological activity of GPRP-NH2 and related peptides.

| Parameter | Value | Compound | Target | Reference |

| Dissociation Constant (KD) | 25 µM | GPRP | D-dimer | [3] |

| Relative Inhibitory Effect | 3.52 times more potent than GPRP | GPRP-NH2 | Fibrinogen/thrombin clotting | [4] |

Signaling Pathways and Experimental Workflows

Inhibition of Fibrin Polymerization by GPRP-NH2

The following diagram illustrates the point of intervention of GPRP-NH2 in the coagulation cascade, specifically targeting fibrin polymerization.

Caption: GPRP-NH2 competitively inhibits fibrin polymerization.

Experimental Workflow for Assessing GPRP-NH2 Activity

The following diagram outlines a typical experimental workflow to evaluate the inhibitory effect of GPRP-NH2 on fibrin clot formation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Powerful binders for the D-dimer by conjugation of the GPRP peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. H-Gly-Pro-Arg-Pro-NH2 peptide [novoprolabs.com]

The Influence of H-Gly-Pro-Arg-Pro-NH2 on Fibrin Clot Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide H-Gly-Pro-Arg-Pro-NH2, an amide derivative of Gly-Pro-Arg-Pro (GPRP), plays a significant role in modulating the formation and structure of fibrin (B1330869) clots. By mimicking the N-terminal "A-knob" of the fibrin α-chain, it acts as a competitive inhibitor of fibrin polymerization, a critical step in the coagulation cascade.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on fibrin clot structure, supported by quantitative data where available, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Introduction

Fibrin clot formation is a pivotal process in hemostasis, initiated by the enzymatic cleavage of fibrinogen by thrombin. This cleavage exposes N-terminal binding sites, known as "knobs," which interact with complementary "holes" on adjacent fibrin monomers, leading to the spontaneous polymerization into a three-dimensional fibrin network.[3] The tetrapeptide this compound and its non-amidated counterpart, GPRP, are synthetic molecules designed to interfere with this process. Their structural similarity to the Gly-Pro-Arg sequence of the fibrin α-chain allows them to bind to the polymerization pockets in the γ-chain of fibrinogen, thereby competitively inhibiting the "knob-hole" interaction and subsequent fibrin polymerization.[2][4] Furthermore, GPRP has been shown to inhibit the cross-linking of fibrin chains by Factor XIIIa, further impacting clot stability.[5] Understanding the precise effects of these peptides on clot architecture is crucial for the development of novel anticoagulant and antithrombotic therapies.

Mechanism of Action

The primary mechanism by which this compound alters clot structure is through the competitive inhibition of fibrin polymerization. This process can be visualized as a two-step interference:

-

Inhibition of Protofibril Formation: The peptide binds to the 'a' polymerization pocket on the D-domain of fibrinogen, preventing the binding of the 'A' knob from another fibrin monomer. This blockage inhibits the initial end-to-end assembly of fibrin monomers into protofibrils.[4]

-

Inhibition of Fibrin Cross-linking: GPRP has been demonstrated to inhibit the Factor XIIIa-catalyzed formation of ε-(γ-glutamyl)lysine isopeptide bonds between fibrin γ-chains and α-chains.[5] This inhibition of cross-linking results in a less stable fibrin clot.

Signaling Pathway Diagrams

References

- 1. Protocol for the Investigation of Plasma and Whole Blood Clot Property of Fibrin Fiber Thickness Using Scanning Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 2. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibrin clot properties in cardiovascular disease: from basic mechanisms to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The primary fibrin polymerization pocket: Three-dimensional structure of a 30-kDa C-terminal γ chain fragment complexed with the peptide Gly-Pro-Arg-Pro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of C-Terminal Amidation in the Activity of GPRP-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Gly-Pro-Arg-Pro (GPRP) is a well-established inhibitor of fibrin (B1330869) polymerization, a critical step in blood coagulation. Its activity is significantly enhanced by the post-translational modification of C-terminal amidation, resulting in GPRP-NH2. This technical guide provides an in-depth analysis of the role of this amidation in the peptide's biological function. It has been observed that the inhibitory effect of the amidated form, GPRP-NH2, on fibrinogen/thrombin clotting is 3.52 times higher than that of its non-amidated counterpart, GPRP-COOH. This document details the mechanism of action, presents quantitative data on the enhanced activity of the amidated form, and provides comprehensive experimental protocols for assessing its function. Notably, the primary mechanism of GPRP-NH2 is extracellular, involving direct binding to fibrinogen. Currently, there is no substantial evidence to suggest that GPRP-NH2 directly triggers intracellular signaling pathways.

Introduction: The Significance of C-Terminal Amidation

C-terminal amidation is a common post-translational modification of bioactive peptides, converting the C-terminal carboxylic acid to a carboxamide. This seemingly minor chemical change can have profound effects on a peptide's biological activity, stability, and receptor-binding affinity. The neutral amide group can alter the peptide's overall charge and conformation, leading to enhanced interactions with its biological targets. Furthermore, the amide group can protect the peptide from degradation by carboxypeptidases, thereby increasing its in vivo half-life.

For the Gly-Pro-Arg-Pro peptide, C-terminal amidation is crucial for its enhanced inhibitory effect on fibrin polymerization. This guide will explore the biochemical basis for this enhanced activity and provide the necessary technical details for its study.

Mechanism of Action: Inhibition of Fibrin Polymerization

The formation of a stable fibrin clot is the culmination of the coagulation cascade. This process is initiated by the proteolytic cleavage of fibrinopeptides A and B from the N-termini of the Aα and Bβ chains of fibrinogen by thrombin. This cleavage exposes N-terminal "knobs," specifically the "A" knob with the sequence Gly-Pro-Arg. These knobs on one fibrin monomer can then bind to complementary "holes" present in the C-terminal domains of the γ chains of adjacent fibrin monomers. This "knob-hole" interaction is the fundamental basis of fibrin polymerization, leading to the formation of protofibrils that subsequently aggregate to form a three-dimensional fibrin mesh.

GPRP and GPRP-NH2 act as competitive inhibitors of this process by mimicking the "A" knob. They bind to the "a" polymerization pocket on the γ chain of fibrinogen, thereby preventing the binding of the natural "A" knob and disrupting the polymerization process.

Quantitative Data: Enhanced Activity of GPRP-NH2

The C-terminal amidation of GPRP significantly potentiates its inhibitory activity. The following table summarizes the key quantitative finding that highlights the superior efficacy of GPRP-NH2.

| Peptide | Relative Inhibitory Activity on Fibrinogen/Thrombin Clotting | Reference |

| GPRP-COOH | 1.00 | NovoPro Bioscience Inc. |

| GPRP-NH2 | 3.52 | NovoPro Bioscience Inc.[1] |

Experimental Protocols

Thrombin Clotting Time (TCT) Assay

This assay measures the time required for a fibrin clot to form in a plasma sample after the addition of a standard amount of thrombin. An extended clotting time in the presence of an inhibitor indicates its anticoagulant activity.

Materials:

-

Human citrated plasma

-

Thrombin solution (e.g., 10 NIH units/mL in bovine serum albumin)

-

GPRP-COOH and GPRP-NH2 stock solutions (in appropriate buffer)

-

Coagulometer

-

Incubator or water bath at 37°C

-

Calibrated pipettes

Procedure:

-

Pre-warm the citrated plasma and thrombin solution to 37°C.

-

In a coagulometer cuvette, mix 100 µL of citrated plasma with 10 µL of the peptide solution (or buffer for control) to achieve the desired final concentration.

-

Incubate the plasma-peptide mixture for 2 minutes at 37°C.

-

Initiate the clotting reaction by adding 50 µL of the pre-warmed thrombin solution to the cuvette.

-

The coagulometer will automatically start timing and will stop when a clot is detected. Record the clotting time in seconds.

-

Perform each measurement in triplicate.

-

Plot the clotting time against the peptide concentration to determine the inhibitory potency.

Fibrin Polymerization Assay (Turbidimetric Method)

This assay monitors the formation of fibrin polymers by measuring the increase in turbidity (optical density) of a fibrinogen solution after the addition of thrombin. Inhibitors of polymerization will delay the onset and reduce the rate of turbidity increase.

Materials:

-

Purified human fibrinogen

-

Thrombin

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, pH 7.4)

-

GPRP-COOH and GPRP-NH2 stock solutions

-

Spectrophotometer with temperature control (37°C) and kinetic reading capabilities (e.g., at 350 nm)

-

96-well microplate or quartz cuvettes

Procedure:

-

Prepare a solution of fibrinogen in the assay buffer to a final concentration of 0.5 mg/mL.

-

In a microplate well or cuvette, add the fibrinogen solution and the peptide inhibitor at various concentrations. Include a control with buffer only.

-

Equilibrate the mixture at 37°C for 5 minutes.

-

Initiate polymerization by adding a small volume of thrombin solution (e.g., to a final concentration of 0.1 NIH units/mL).

-

Immediately start monitoring the change in absorbance at 350 nm over time at 37°C. Record readings every 30 seconds for at least 30 minutes.

-

Analyze the kinetic curves. Key parameters to evaluate include the lag time before the turbidity increases, the maximum slope of the curve (rate of polymerization), and the final turbidity.

Visualizations: Pathways and Processes

C-Terminal Amidation Workflow

The following diagram illustrates the general enzymatic process of C-terminal amidation of a peptide.

Caption: General enzymatic pathway of C-terminal peptide amidation.

Inhibition of Fibrin Polymerization by GPRP-NH2

This diagram depicts the mechanism by which GPRP-NH2 inhibits the formation of fibrin polymers.

Caption: Mechanism of fibrin polymerization inhibition by GPRP-NH2.

Conclusion

The C-terminal amidation of GPRP to GPRP-NH2 is a critical modification that significantly enhances its inhibitory activity against fibrin polymerization. This increased potency is attributed to improved binding to the "a" polymerization pocket of fibrinogen. The primary and currently understood mechanism of action for GPRP-NH2 is extracellular, and there is a lack of evidence for its involvement in direct intracellular signaling. The experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of GPRP-NH2 and other amidated peptides in the context of hemostasis and thrombosis research and development.

References

Methodological & Application

Application Notes and Protocols for GPRP-NH2 in Fibrin Formation Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Gly-Pro-Arg-Pro-NH2 (GPRP-NH2) is a synthetic peptide that acts as a potent inhibitor of fibrin (B1330869) polymerization. It functions by mimicking the "A" knob, which is exposed on the fibrin monomer after thrombin cleaves fibrinopeptide A from fibrinogen. By competitively binding to the complementary "a" hole on another fibrin monomer, GPRP-NH2 effectively prevents the crucial knob-hole interactions necessary for the assembly of fibrin protofibrils and the subsequent formation of a stable fibrin clot.[1] These application notes provide detailed protocols for utilizing GPRP-NH2 to study and inhibit fibrin formation in various in vitro assays.

Mechanism of Action

The coagulation cascade culminates in the conversion of soluble fibrinogen to insoluble fibrin monomers by the enzyme thrombin. Fibrin polymerization is initiated through the non-covalent interaction of a newly exposed N-terminal "A" knob (with the sequence Gly-Pro-Arg) on one fibrin monomer with a pre-existing "a" hole in the C-terminal region of the γ-chain of an adjacent fibrin monomer. GPRP-NH2 competitively inhibits this primary interaction, thereby halting the polymerization process.

References

Applications of H-Gly-Pro-Arg-Pro-NH2 in Thrombosis Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide H-Gly-Pro-Arg-Pro-NH2, and its corresponding free acid form Gly-Pro-Arg-Pro (GPRP), are pivotal tools in the study of thrombosis and hemostasis. This tetrapeptide amide mimics the N-terminal "knob" sequence (Gly-Pro-Arg-) of the fibrin (B1330869) α-chain, which is exposed following the cleavage of fibrinopeptide A by thrombin.[1] By competitively binding to the complementary "a" polymerization pocket within the D-domain of the fibrinogen γ-chain, this compound effectively inhibits fibrin monomer assembly, a critical step in clot formation.[2][3][4] Its unique mechanism of action also extends to the modulation of Factor XIIIa activity and platelet function, making it an invaluable reagent for dissecting the complex molecular events that underpin thrombosis.

These application notes provide a comprehensive overview of the utility of this compound in thrombosis research, including detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action

This compound exerts its anti-thrombotic effects through several distinct mechanisms:

-

Inhibition of Fibrin Polymerization: This is the primary mechanism of action. By mimicking the "A-knob," the peptide competitively blocks the "knob-hole" interactions essential for the spontaneous self-assembly of fibrin monomers into protofibrils and subsequently into a stable fibrin mesh.[3][4][5] This action effectively prevents the formation of a stable thrombus.

-

Inhibition of Factor XIIIa-Catalyzed Cross-linking: The peptide has been shown to inhibit the transglutaminase activity of Factor XIIIa.[6] This enzyme is responsible for introducing covalent cross-links between fibrin γ-chains and α-chains, which stabilizes the clot. GPRP appears to modify the glutamine residues in the α and γ chains of fibrinogen, thereby preventing their cross-linking.[6]

-

Modulation of Platelet Function: While GPRP inhibits thrombin-induced platelet aggregation by preventing fibrin clot formation, it does not inhibit thrombin-induced platelet activation itself.[7] This unique property allows researchers to uncouple these two processes, making it an excellent tool for studying platelet signaling pathways independent of aggregation. There is also evidence to suggest that GPRP can inhibit the interaction between fibrinogen and the platelet membrane glycoprotein (B1211001) IIb/IIIa complex.[8]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related compounds in thrombosis-related assays.

| Compound | Assay | Parameter | Value | Reference |

| This compound | Fibrinogen/Thrombin Clotting Inhibition | Relative Potency | 3.52 times more potent than GPRP | [4] |

| GPRP-dextran conjugate | Fibrin Polymerization Inhibition | IC50 | ~40 µM | |

| GPRP | Fibrin Knob-Hole Binding | Binding Probability | Reduced by 12-fold |

Experimental Protocols

Protocol 1: In Vitro Fibrin Polymerization Inhibition Assay (Turbidimetric Method)

This assay measures the ability of this compound to inhibit thrombin-induced fibrin polymerization by monitoring the change in optical density (turbidity) of a fibrinogen solution.

Materials:

-

Purified human fibrinogen

-

Human α-thrombin

-

This compound stock solution

-

Tris-Buffered Saline (TBS): 50 mM Tris, 150 mM NaCl, pH 7.4

-

Calcium Chloride (CaCl2)

-

96-well microplate reader capable of reading absorbance at 340-405 nm

Procedure:

-

Prepare a working solution of fibrinogen in TBS at a final concentration of 1-2 mg/mL.

-

Prepare a series of dilutions of this compound in TBS to achieve a range of final concentrations to be tested (e.g., 0.1 µM to 1 mM). Include a vehicle control (TBS).

-

In a 96-well plate, add 90 µL of the fibrinogen solution to each well.

-

Add 10 µL of the different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate polymerization by adding 10 µL of thrombin solution (final concentration 0.1-0.5 U/mL) containing CaCl2 (final concentration 5-10 mM) to each well.

-

Immediately place the plate in the microplate reader, pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm every 30 seconds for 30-60 minutes.

-

Data Analysis: Plot absorbance versus time. Key parameters to analyze include the lag time (time to onset of polymerization), the maximum slope of the curve (rate of polymerization), and the final turbidity (clot density). Calculate the percentage inhibition for each concentration of the peptide and determine the IC50 value.

Protocol 2: Factor XIIIa Activity Inhibition Assay (Fluorescent Method)

This protocol assesses the inhibitory effect of this compound on the transglutaminase activity of Factor XIIIa using a fluorescent peptide substrate.

Materials:

-

Activated Factor XIII (Factor XIIIa)

-

Fluorescent Factor XIIIa substrate (e.g., a peptide with a quenched fluorophore that is released upon cleavage)

-

This compound stock solution

-

Assay Buffer: Tris buffer (pH 7.5) containing CaCl2 and a reducing agent (e.g., DTT)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution of Factor XIIIa in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well black microplate, add the diluted this compound or vehicle control.

-

Add the Factor XIIIa solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescent substrate to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Calculate the percentage inhibition and determine the IC50 value.

Protocol 3: Whole Blood Flow Cytometry Assay for Thrombin-Induced Platelet Activation

This protocol utilizes the unique property of GPRP to inhibit fibrin clot formation, allowing for the specific measurement of thrombin-induced platelet activation markers (e.g., P-selectin expression or PAC-1 binding) in a whole blood environment.[7]

Materials:

-

Freshly drawn whole blood collected in sodium citrate (B86180) or other suitable anticoagulant.

-

This compound (or GPRP)

-

Human α-thrombin

-

Fluorescently labeled antibodies against platelet activation markers (e.g., FITC-conjugated anti-P-selectin (CD62P), PE-conjugated PAC-1 which binds to activated GPIIb/IIIa).

-

Flow cytometer

Procedure:

-

Dilute whole blood 1:10 with HEPES buffer.

-

To the diluted blood, add GPRP to a final concentration of 2 mM to prevent fibrin polymerization.[1]

-

Add the fluorescently labeled antibodies to the blood sample.

-

Add varying concentrations of thrombin to stimulate the platelets. Include an unstimulated control.

-

Incubate for 10-15 minutes at room temperature in the dark.

-

Stop the reaction by adding a fixing solution (e.g., 1% formaldehyde (B43269) in PBS).

-

Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.

-

Data Analysis: Quantify the percentage of platelets positive for the activation marker or the mean fluorescence intensity (MFI) of the positive population. This will provide a measure of platelet activation in response to thrombin, without the confounding factor of aggregation.

Visualizations

Below are diagrams illustrating key concepts related to the application of this compound in thrombosis research.

Caption: Mechanism of Fibrin Polymerization and Inhibition by this compound.

References

- 1. Thrombin-induced platelet activation via PAR4: pivotal role for exosite II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. A double-headed Gly-Pro-Arg-Pro ligand mimics the functions of the E domain of fibrin for promoting the end-to-end crosslinking of γ chains by factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kpfu.ru [kpfu.ru]

- 6. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Platelet activation by thrombin can be directly measured in whole blood through the use of the peptide GPRP and flow cytometry: methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GPRP | Gly-Pro-Arg-Pro | Fibrin Polymerization Inhibitor | TargetMol [targetmol.com]

Application Notes and Protocols for Studying Protein-Protein Interactions Using GPRP Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gly-Pro-Arg-Pro (GPRP) tetrapeptide is a valuable tool for investigating protein-protein interactions (PPIs), particularly those involving fibrinogen and its binding partners. GPRP acts as a competitive inhibitor of fibrin (B1330869) polymerization by mimicking the "knob 'A'" sequence of the fibrinogen α-chain.[1][2] This knob is exposed after thrombin cleavage of fibrinopeptide A and is crucial for the "knob-hole" interaction that drives the assembly of fibrin monomers into protofibrils.[1][2] By binding to the complementary "hole 'a'" in the D-domain of other fibrin molecules, GPRP effectively blocks this interaction and inhibits fibrin clot formation.[1][3]

These application notes provide detailed protocols for utilizing GPRP peptide in various experimental setups to study PPIs, including its well-established role in disrupting fibrinogen interactions and as a potential tool for investigating other PPIs.

Mechanism of Action: Competitive Inhibition of Fibrin Polymerization

The primary mechanism of GPRP involves its structural similarity to the N-terminus of the fibrin α-chain. This allows it to bind to the polymerization pockets on the D-domain of fibrinogen, thereby physically preventing the natural knob-hole interactions required for fibrin polymerization.[1][3] This competitive inhibition makes GPRP a potent tool for studying the kinetics and structural requirements of fibrin assembly.

Signaling Pathway: Fibrin Polymerization

Caption: Fibrin polymerization pathway and the inhibitory action of GPRP peptide.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of GPRP peptide with its binding partners.

Table 1: Binding Affinity of GPRP Peptide

| Ligand | Analyte | Method | Dissociation Constant (KD) | Reference |

| D-dimer | GPRP | Surface Plasmon Resonance (SPR) | 25 µM | [1] |

| D-dimer | 4-D15L8-GPRP (conjugated) | Fluorescence Titration | 3 nM | [1] |

Table 2: Inhibitory Concentration of GPRP Conjugate

| Inhibitor | Process Inhibited | System | IC50 | Reference |

| GPRP-dextran conjugate | Fibrin Polymerization | In vitro | ~40 µM |

Experimental Protocols

Experimental Workflow for Studying PPIs with GPRP

Caption: General workflow for investigating protein-protein interactions using GPRP peptide.

Protocol 1: Co-Immunoprecipitation (Co-IP) with GPRP Peptide Competition

This protocol is adapted from general Co-IP procedures and is intended for studying the interaction between a protein of interest ("Protein X") and a known GPRP-binding protein (e.g., fibrinogen).

Objective: To determine if GPRP can disrupt the interaction between a bait protein (e.g., fibrinogen) and a prey protein (Protein X) in a cellular lysate.

Materials:

-

Cell lysate containing the proteins of interest

-

Antibody specific to the bait protein

-

Protein A/G magnetic beads or agarose (B213101) resin

-

GPRP peptide (e.g., from MedChemExpress)

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) or SDS-PAGE sample buffer

-

Control peptide (e.g., a scrambled version of GPRP or an unrelated peptide)

Procedure:

-

Lysate Preparation:

-

Culture and harvest cells expressing the proteins of interest.

-

Lyse cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube. Determine protein concentration.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add 20-30 µL of Protein A/G beads to 1 mg of cell lysate.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

Pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

To 1 mg of pre-cleared lysate, add 2-5 µg of the primary antibody against the bait protein.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Capture of Immune Complexes:

-

Add 30-50 µL of equilibrated Protein A/G beads to the lysate-antibody mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of cold Co-IP Lysis/Wash Buffer.

-

-

Competitive Elution/Inhibition Control:

-

For competitive elution: After the final wash, resuspend the beads in 100-200 µL of Co-IP Lysis/Wash Buffer containing a high concentration of GPRP peptide (e.g., 1-5 mM). Incubate for 30-60 minutes at room temperature with gentle agitation. Pellet the beads and collect the supernatant containing the eluted proteins.

-

For inhibition control: In a parallel experiment, pre-incubate the cell lysate with GPRP peptide (e.g., 1 mM) for 30 minutes at 4°C before adding the primary antibody in step 3. Perform the rest of the protocol as described. As a negative control, use a scrambled peptide in another parallel experiment.

-

-

Elution (Standard):

-

If not using competitive elution, resuspend the washed beads in 30-50 µL of 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and putative prey proteins. A diminished band for the prey protein in the GPRP-treated sample compared to the control indicates that GPRP has disrupted the interaction.

-

Protocol 2: Pull-Down Assay with GPRP Peptide

This protocol is adapted for using a purified, tagged GPRP-binding protein (e.g., GST-Fibrinogen) as bait to pull down interacting proteins from a cell lysate.

Objective: To identify or confirm proteins that interact with a GPRP-binding protein and to assess if this interaction is sensitive to GPRP.

Materials:

-

Purified, tagged bait protein (e.g., GST-Fibrinogen)

-

Affinity resin corresponding to the tag (e.g., Glutathione-agarose beads)

-

Cell lysate containing potential prey proteins

-

GPRP peptide

-

Pull-Down Lysis/Wash Buffer (similar to Co-IP buffer)

-

Elution Buffer (e.g., containing a high concentration of the tag competitor like glutathione (B108866), or a low pH buffer)

-

Control peptide

Procedure:

-

Bait Protein Immobilization:

-

Incubate the purified tagged bait protein with the affinity resin for 1-2 hours at 4°C.

-

Wash the resin 3 times with Pull-Down Lysis/Wash Buffer to remove unbound bait protein.

-

-

Protein Interaction:

-

Incubate the immobilized bait protein with the cell lysate for 2-4 hours or overnight at 4°C.

-

-

GPRP Inhibition Control:

-

In a parallel experiment, pre-incubate the cell lysate with GPRP peptide (e.g., 1 mM) for 30 minutes at 4°C before adding it to the immobilized bait protein. Use a scrambled peptide as a negative control.

-

-

Washing:

-

Pellet the resin and discard the supernatant.

-

Wash the resin 3-5 times with 1 mL of cold Pull-Down Lysis/Wash Buffer.

-

-

Elution:

-

Elute the bound proteins from the resin.

-

Competitive Elution (for tag): Use an elution buffer containing a high concentration of a competitor for the affinity tag (e.g., 10-20 mM reduced glutathione for GST tags).

-

Competitive Elution (with GPRP): In a separate experiment, attempt to elute the prey protein by incubating the washed resin with a high concentration of GPRP peptide (e.g., 1-5 mM). This will only be effective if the interaction is reversible and GPRP can displace the prey.

-

Denaturing Elution: Use 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

-

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. A decrease in the amount of pulled-down prey protein in the presence of GPRP suggests a specific, GPRP-sensitive interaction.

-

Troubleshooting and Considerations

-

Peptide Concentration: The optimal concentration of GPRP for competition or elution should be determined empirically, but starting in the low millimolar range is recommended based on its known affinity for fibrinogen.

-

Controls are Critical: Always include a negative control peptide (scrambled or unrelated) to ensure that the observed inhibition is specific to the GPRP sequence. A no-peptide control is also essential as a baseline.

-

Non-specific Binding: Pre-clearing the lysate and optimizing the number and stringency of wash steps are crucial to minimize non-specific binding to the beads and antibody/bait protein.

-

Affinity of Interaction: Competitive elution with GPRP will be most effective for interactions with a relatively fast off-rate. For very high-affinity interactions, denaturing elution may be necessary.

By employing these protocols and considering the underlying principles of competitive inhibition, researchers can effectively use GPRP peptide as a powerful tool to dissect protein-protein interaction networks.

References

- 1. Powerful binders for the D-dimer by conjugation of the GPRP peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Gly-Pro-Arg-Pro-NH2: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Pro-Arg-Pro-NH2, also known as GPRP-NH2, is a synthetic tetrapeptide amide that serves as a valuable tool in drug discovery, primarily in the fields of hemostasis, thrombosis, and cardiovascular research. This peptide mimics the N-terminal Gly-Pro-Arg sequence of the alpha-chain of fibrin (B1330869), a critical protein in the blood coagulation cascade.[1][2][3] By acting as a competitive inhibitor of fibrin polymerization, this compound offers a targeted mechanism to study and modulate clot formation.[1][4] Its stability and enhanced potency compared to its carboxylic acid counterpart, H-Gly-Pro-Arg-Pro-OH, make it a preferred reagent for various in vitro and ex vivo studies.

These application notes provide an overview of the utility of this compound in drug discovery, including its mechanism of action, key applications, and detailed protocols for its use in relevant assays.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of fibrin polymerization.[1][5] During blood coagulation, the enzyme thrombin cleaves fibrinopeptides A and B from the N-termini of the Aα and Bβ chains of fibrinogen, respectively. This cleavage exposes new N-terminal sequences, referred to as 'knobs'. The 'A' knob, with the sequence Gly-Pro-Arg, plays a crucial role by binding to complementary 'holes' located in the D-domains of other fibrin monomers. This 'knob-hole' interaction is the initial and essential step in the self-assembly of fibrin monomers into protofibrils, which then aggregate to form a stable fibrin clot.[6]

This compound acts as a competitive antagonist by mimicking the 'A' knob. It binds to the 'a' polymerization sites within the D-domain of fibrinogen, thereby preventing the natural 'knob-hole' interactions between fibrin monomers.[7] This inhibitory action effectively halts the polymerization process at its earliest stage.[3][6] The C-terminal amidation of the peptide enhances its binding affinity and stability, making it a more potent inhibitor than the non-amidated form.

Signaling Pathway of Fibrin Polymerization and Inhibition by this compound

Caption: Inhibition of Fibrin Polymerization by this compound.

Quantitative Data

The inhibitory activity of this compound and its analogues on fibrin polymerization has been quantified in various studies. The following table summarizes key quantitative data.

| Compound | Parameter | Value | Assay System |

| H-Gly-Pro-Arg-Pro-OH (GPRP) | Ki | 400 mM | Fibrinogen Binding |

| GPRP-Dextran Conjugate | IC50 | ~40 µM | Fibrin Polymerization (Turbidimetry) |

| This compound (GPRP-NH2) | Relative Potency | 3.52x > GPRP | Fibrinogen/Thrombin Clotting Assay |

Applications in Drug Discovery

This compound is a versatile tool with several applications in preclinical drug discovery and basic research:

-

Anticoagulant and Antithrombotic Research: As a direct inhibitor of fibrin polymerization, it serves as a reference compound for the development and characterization of novel anticoagulants that target the final step of the coagulation cascade.

-

Platelet Biology Studies: In studies of platelet activation and aggregation, this compound is used to prevent fibrin clot formation, which can interfere with the measurement of platelet-specific responses, particularly when using strong agonists like thrombin.

-

Fibrinolysis Research: The peptide can be used to investigate the interplay between fibrin formation and fibrinolysis. It also prevents the degradation of fibrinogen and fragment D by plasmin.[3]

-